molecular formula C12H9NO B1586253 3-(Pyridin-4-yl)benzaldehyde CAS No. 208190-04-9

3-(Pyridin-4-yl)benzaldehyde

Cat. No.: B1586253
CAS No.: 208190-04-9
M. Wt: 183.21 g/mol
InChI Key: ANVUAAJNQXEBNM-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H9NO It consists of a benzaldehyde moiety substituted with a pyridine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-pyridylboronic acid with 3-bromobenzaldehyde in the presence of a palladium catalyst. This Suzuki coupling reaction typically occurs under mild conditions, such as room temperature, and uses a base like potassium carbonate in a solvent such as ethanol or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: 3-(Pyridin-4-yl)benzoic acid.

    Reduction: 3-(Pyridin-4-yl)benzyl alcohol.

    Substitution: 3-(Pyridin-4-yl)-4-nitrobenzaldehyde (nitration product).

Scientific Research Applications

3-(Pyridin-4-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Industry: The compound is used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)benzaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can interact with various molecular targets, including receptors and enzymes, through π-π stacking and hydrogen bonding interactions.

Comparison with Similar Compounds

  • 4-(Pyridin-3-yl)benzaldehyde
  • 3-(Pyridin-3-yl)benzaldehyde
  • 4-(Pyridin-2-yl)benzaldehyde

Comparison: 3-(Pyridin-4-yl)benzaldehyde is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. For example, 4-(Pyridin-3-yl)benzaldehyde has the pyridine ring at the 3-position, which can lead to different steric and electronic effects, altering its chemical behavior and applications.

Properties

IUPAC Name

3-pyridin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVUAAJNQXEBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383783
Record name 3-(pyridin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208190-04-9
Record name 3-(pyridin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-4-yl)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromopyridine hydrochloride (533.4 mg, 2.7 mmol) in water (4.0 mL) and toluene (4.8 mL) was added slowly a solution of Na2CO3 (714 mg, 6.7 mmol) in water (7.0 mL) at room temperature. The solution was then mixed with 3-formylbenzeneboronic acid (431 mg, 2.9 mmol), Pd(PPh3)4 (100 mg, 0.086 mmol). The reaction mixture was stirred at 85° C. for 24 h, and then cooled to room temperature. The reaction was worked up by extraction of the mixture with CH2Cl2 (4×5 mL). The combined organic phase was dried over anhydrous Na2SO4. The solvent was removed under vacuum, and the residue was purified by a flash chromatography (silica gel, petroleum ether/EtOAc=¼) to give product 10 (420 mg) in 85% yield; 1H NMR (300 MHz, CDCl3): 10.1 (s, 1H), 8.72-8.74 (m, 2H), 8.17 (s, 1H), 7.90-7.99 (m, 2H), 7.69 (t, J=11.4 Hz, 1H), 7.57 (d, J=6.6 Hz, 2H); 13C NMR (75 MHz CDCl3): δ191.5, 150.3, 146.5, 138.8, 136.8, 132.5, 130.1, 129.6, 127.5, 121.3; HRMS (ESI) calcd for C12H9NO (M. Hi) 184.07569; found 184.07538.
Quantity
533.4 mg
Type
reactant
Reaction Step One
Quantity
714 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
431 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

Into a 2 L 3-necked round-bottom flask, purged and maintained with an inert atmosphere of nitrogen, was placed a solution of pyridin-4-ylboronic acid (30 g, 244 mmol, 1 equiv) in 2-propanol/water (800/40 mL), Na2CO3 (77.3 g, 729 mmol, 3 equiv), Pd(OAc)2 (5.46 g, 24.3 mmol, 0.1 equiv), PPh3 (12.75 g, 48.7 mmol, 0.2 equiv) and 3-bromobenzaldehyde (45 g, 243 mmol, 1 equiv). The mixture was stirred for 48 h at 80° C. in an oil bath. Then the solids were filtered out and the filtrate was concentrated under vacuum. The residue was purified by column chromatography on silica gel (eluting with 1:1 ethyl acetate/petroleum ether) to give 30 g of 3-(pyridin-4-yl)benzaldehyde as orange oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
77.3 g
Type
reactant
Reaction Step Two
Name
Quantity
12.75 g
Type
reactant
Reaction Step Three
Quantity
45 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
5.46 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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